![molecular formula C17H27ClN2O2 B13782380 [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride CAS No. 69781-69-7](/img/structure/B13782380.png)
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.861 g/mol. This compound is known for its unique structure, which includes a cyclohexylazanium group and an aminobenzoyl ester. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride typically involves the esterification of 4-aminobenzoic acid with 2-(cyclohexylamino)-2-methylpropan-1-ol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride: Contains an octan-2-yl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride lies in its specific cyclohexylazanium group, which imparts distinct chemical properties and biological activities compared to its analogs. This makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
69781-69-7 |
|---|---|
Molekularformel |
C17H27ClN2O2 |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
[1-(cyclohexylamino)-2-methylpropan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,12-19-15-6-4-3-5-7-15)21-16(20)13-8-10-14(18)11-9-13;/h8-11,15,19H,3-7,12,18H2,1-2H3;1H |
InChI-Schlüssel |
MXTWXDVUDCDPFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1CCCCC1)OC(=O)C2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
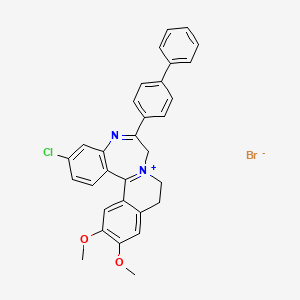


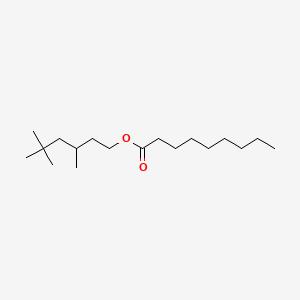
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
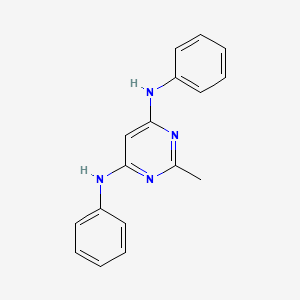
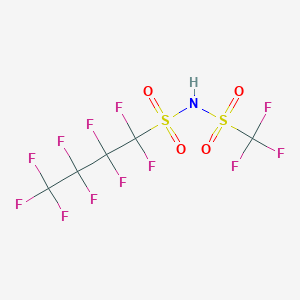
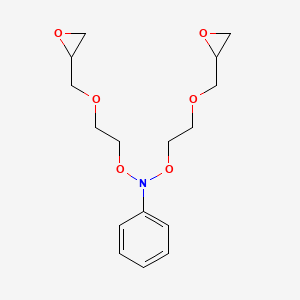
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
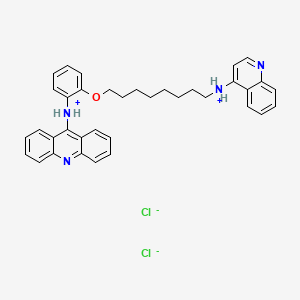
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)

